molecular formula C19H15F2N5O2S B10933642 7-[({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)methyl]-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

7-[({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)methyl]-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B10933642
M. Wt: 415.4 g/mol
InChI Key: KYOPBSYMZMTXPH-UHFFFAOYSA-N
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Description

7-[({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazolo[1,5-a]pyrimidin-5(4H)-one structure, followed by the introduction of the difluoromethoxyphenyl and pyrimidinyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

7-[({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

7-[({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it suitable for use in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 7-[({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C19H15F2N5O2S

Molecular Weight

415.4 g/mol

IUPAC Name

7-[[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylmethyl]-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C19H15F2N5O2S/c1-11-7-16-24-17(27)9-13(26(16)25-11)10-29-19-22-6-5-15(23-19)12-3-2-4-14(8-12)28-18(20)21/h2-9,18H,10H2,1H3,(H,24,27)

InChI Key

KYOPBSYMZMTXPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1)CSC3=NC=CC(=N3)C4=CC(=CC=C4)OC(F)F

Origin of Product

United States

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